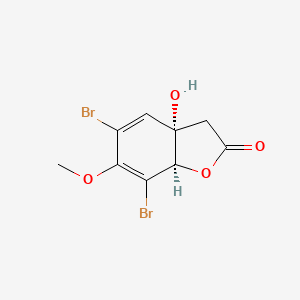
aeroplysinin-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-Aeroplysinin 2 is a brominated compound derived from marine sponges, particularly from the genus Aplysina. It has garnered significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure and bioactivity make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Aeroplysinin 2 typically involves bromination reactions starting from simpler organic precursors. One common synthetic route includes the bromination of a phenolic compound followed by cyclization to form the characteristic brominated ring structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of (±)-Aeroplysinin 2 is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.
Chemical Reactions Analysis
Types of Reactions
(±)-Aeroplysinin 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the brominated rings to less oxidized forms.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various brominated and non-brominated derivatives, each with distinct biological activities.
Scientific Research Applications
(±)-Aeroplysinin 2 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying bromination reactions and the synthesis of brominated natural products.
Biology: The compound is used to investigate the biological pathways and mechanisms of marine-derived bioactive compounds.
Medicine: Due to its antimicrobial and anticancer properties, (±)-Aeroplysinin 2 is studied for potential therapeutic applications.
Industry: The compound’s unique properties make it a candidate for developing new antimicrobial agents and other industrial applications.
Mechanism of Action
The mechanism of action of (±)-Aeroplysinin 2 involves its interaction with cellular components, leading to various biological effects. The compound targets specific enzymes and proteins, disrupting cellular processes and leading to cell death in microbial and cancer cells. The exact molecular pathways are still under investigation, but its ability to induce apoptosis and inhibit cell proliferation is well-documented.
Comparison with Similar Compounds
Similar Compounds
Aeroplysinin 1: Another brominated compound from the same genus with similar biological activities.
Bromotyrosine derivatives: A class of compounds with structural similarities and comparable bioactivities.
Uniqueness
(±)-Aeroplysinin 2 stands out due to its specific brominated structure and the range of biological activities it exhibits. Its unique combination of antimicrobial, anti-inflammatory, and anticancer properties makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
37676-85-0 |
|---|---|
Molecular Formula |
C9H8Br2O4 |
Molecular Weight |
339.96 g/mol |
IUPAC Name |
(3aS,7aR)-5,7-dibromo-3a-hydroxy-6-methoxy-3,7a-dihydro-1-benzofuran-2-one |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-4(10)2-9(13)3-5(12)15-8(9)6(7)11/h2,8,13H,3H2,1H3/t8-,9+/m0/s1 |
InChI Key |
ZIWGLWRAFFMGTG-DTWKUNHWSA-N |
SMILES |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
Isomeric SMILES |
COC1=C([C@H]2[C@](CC(=O)O2)(C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
Synonyms |
aeroplysinin-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


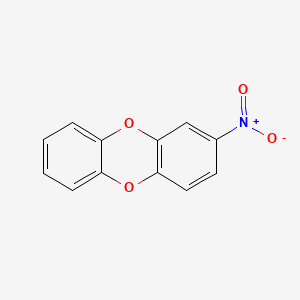



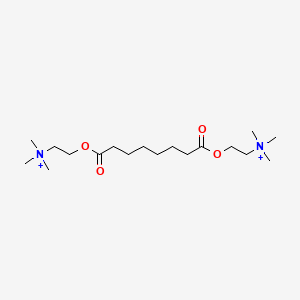
![1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+)](/img/structure/B1201300.png)
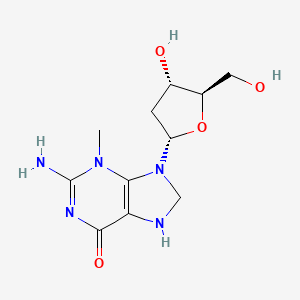
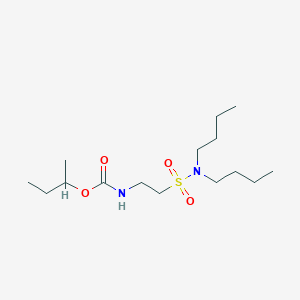


![6,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1201306.png)
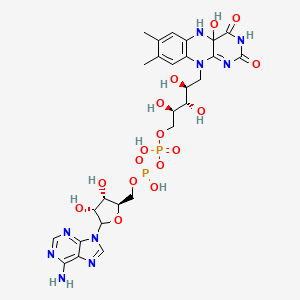
![2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate](/img/structure/B1201310.png)
![[7-Methoxy-12-methyl-10,13-dioxo-11-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1201311.png)
